2-Nitro Nevirapine-d3
Description
Significance of Deuterated and Nitrated Pharmaceutical Probes in Chemical Biology Research
The strategic incorporation of deuterium (B1214612) and nitro groups into pharmaceutical molecules has become a cornerstone of chemical biology research, offering unique advantages for mechanistic studies. nih.govacs.org Deuteration, the replacement of hydrogen with its heavier, stable isotope deuterium, is a subtle yet powerful modification. nih.govnih.gov This substitution can significantly alter the metabolic fate of a drug by slowing down metabolic reactions that involve carbon-hydrogen bond cleavage, a phenomenon known as the kinetic isotope effect. acs.org This property allows researchers to investigate the absorption, distribution, metabolism, and excretion (ADME) properties of drugs and to identify metabolic "soft spots" that are prone to modification by enzymes. nih.govacs.org The use of deuterated compounds, facilitated by analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enables a more precise understanding of a drug's disposition and its potential role in toxicity. hwb.gov.in Stable isotope-labeled compounds are also invaluable in determining protein conformations and studying biomolecular interactions. acs.orgsigmaaldrich.com
Similarly, the introduction of a nitro group (nitration) into a pharmaceutical scaffold can profoundly influence its biological and chemical properties. smolecule.com Nitro compounds can act as bioisosteres, mimicking other functional groups while altering electronic properties, which can affect binding to biological targets. acs.org The electron-withdrawing nature of the nitro group can impact a molecule's reactivity and its interactions with enzymes, particularly those involved in drug metabolism like the cytochrome P450 (CYP) family. smolecule.comevitachem.com Furthermore, nitroaromatic compounds are often used as probes in photoaffinity labeling to study drug-protein interactions and have applications in understanding cellular mechanisms under different oxygen conditions. mdpi.comnih.gov The combined use of deuteration and nitration in a single molecule creates a highly specialized probe for dissecting complex biological pathways.
Rationale for Investigating 2-Nitro Nevirapine-d3 as a Mechanistic Tool in Drug Discovery Research
The investigation of this compound as a mechanistic tool is rooted in the need to understand the complex pharmacology of its parent compound, Nevirapine (B1678648). acs.orgresearchgate.net Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. evitachem.comnih.gov However, its use is associated with idiosyncratic adverse reactions, including severe hepatotoxicity, which are thought to be linked to its metabolic activation into reactive metabolites. acs.orgresearchgate.net
The chemical structure of this compound is specifically designed to probe these metabolic pathways. evitachem.compharmaffiliates.com The introduction of a nitro group at the 2-position of the Nevirapine scaffold creates a unique analog to study structure-activity relationships. smolecule.comevitachem.com This modification can alter the molecule's interaction with HIV-1 reverse transcriptase and metabolic enzymes. smolecule.com Research has shown that 2-Nitro-NVP exhibits potent inhibition of HIV-1 reverse transcriptase. nih.govacs.org
The deuteration of the methyl group (indicated by "-d3") serves as a stable isotopic label. evitachem.compharmaffiliates.com This labeling is crucial for metabolic studies, allowing researchers to trace the fate of the molecule and its metabolites within biological systems. hwb.gov.inevitachem.com By slowing the metabolism at the deuterated site, researchers can investigate alternative metabolic pathways, such as the formation of reactive intermediates like epoxides, which are implicated in Nevirapine-induced liver injury. researchgate.netnih.gov
Studies have utilized analogs like 2-Nitro Nevirapine to evaluate their effects on cytochrome P450 enzymes, which are critical for drug metabolism. For instance, research has explored the induction effect of 2-nitro-NVP on CYP3A4 and CYP2B6, providing insights into potential drug-drug interactions. nih.gov The compound serves as a valuable tool in toxicology research to understand the structural features that contribute to the adverse effects of Nevirapine, aiding in the design of safer and more effective antiretroviral agents. evitachem.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₀D₃N₅O₃ pharmaffiliates.comclearsynth.com |
| Molecular Weight | 314.31 g/mol smolecule.comclearsynth.com |
| IUPAC Name | 2-cyclopropyl-5-nitro-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one smolecule.com |
| Synonyms | 11-Cyclopropyl-5,11-dihydro-4-methyl-d3-2-nitro-6H-dipyrido[3,2-b:2',3'-e] Current time information in Bangalore, IN.nih.govdiazepin-6-one pharmaffiliates.comclearsynth.com |
| Appearance | Yellow Solid pharmaffiliates.com |
| Storage | 2-8°C Refrigerator pharmaffiliates.com |
Table 2: Research Findings on Nevirapine Analogs
| Compound | HIV-RT Inhibition (at 10 µM) | IC₅₀ (µM) |
| Nevirapine (NVP) | >97% nih.govacs.org | 0.540 researchgate.netnih.gov |
| 2-Nitro-NVP | >97% nih.govacs.org | 0.721 researchgate.netnih.gov |
| 12-d₃-NVP | 94.2% nih.govacs.org | 0.910 researchgate.netnih.gov |
| 3-Bromo-NVP | 87.6% nih.govacs.org | 2.78 researchgate.netnih.gov |
| 12OH-NVP | 45.4% nih.govacs.org | Not Reported |
| 4-COOH-NVP | 15.9% nih.govacs.org | Not Reported |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. HIV-RT: HIV reverse transcriptase.
Properties
Molecular Formula |
C₁₅H₁₀D₃N₅O₃ |
|---|---|
Molecular Weight |
314.31 |
Synonyms |
11-Cyclopropyl-5,11-dihydro-4-methyl-d3-2-nitro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one; |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Nitro Nevirapine D3
Strategies for Site-Specific Deuteration in Complex Molecular Structures
The introduction of deuterium (B1214612) into a specific position within a complex molecule like nevirapine (B1678648) is critical for its use in metabolic studies and as an internal standard in analytical assays. For 2-Nitro Nevirapine-d3, the "-d3" designation typically indicates the replacement of three hydrogen atoms with deuterium on the methyl group at the 12-position of the nevirapine scaffold. This substitution can significantly alter the metabolic profile of the molecule due to the kinetic isotope effect, where the heavier C-D bond is cleaved more slowly by metabolic enzymes than a C-H bond. nih.govjuniperpublishers.comnih.gov
Several synthetic strategies are available for site-specific deuteration:
Use of Deuterated Precursors: The most straightforward approach involves incorporating the deuterated functional group early in the synthesis. For the d3-methyl group, this would involve using a deuterated methylating agent (e.g., CD3I or (CD3)2SO4) in the final step of the nevirapine core synthesis.
Hydrogen-Isotope Exchange (HIE): This technique involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D2O). musechem.com Metal-free HIE methods have been developed for N-heterocycles using a base like potassium tert-butoxide in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). chemrxiv.org However, achieving site-selectivity for a specific methyl group without affecting other positions can be challenging.
Cu-Catalyzed Deacylative Deuteration: Recent advances have demonstrated Cu-catalyzed methods that allow for degree-controlled deuteration of alkyl groups using D2O as the deuterium source. nih.govorganic-chemistry.org This approach offers high site-specificity and functional group tolerance, making it suitable for late-stage modification of complex molecules.
Table 1: Comparison of Site-Specific Deuteration Strategies
| Strategy | Deuterium Source | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Deuterated Precursor | Deuterated alkyl halides (e.g., CD3I) | Standard alkylation conditions | High isotopic purity; predictable outcome | Requires synthesis of deuterated precursor; can be costly |
| Hydrogen-Isotope Exchange (HIE) | D2O, DMSO-d6 | Base or acid catalysis, high temperatures | Can be applied late-stage; uses inexpensive D2O | Risk of low regioselectivity; potential for H/D scrambling |
| Metal-Catalyzed Deuteration | D2 gas, D2O | Transition metal catalyst (e.g., Pd, Cu, Ir) | High efficiency; can be highly selective organic-chemistry.orggoogle.com | Catalyst cost and removal; may require specific directing groups |
Chemical Pathways for Regioselective Nitration of Nevirapine Scaffolds
The introduction of a nitro (-NO2) group onto the nevirapine scaffold is an electrophilic aromatic substitution reaction. The nevirapine structure contains two pyridine (B92270) rings fused to a diazepine (B8756704) ring. Pyridine itself is an electron-deficient heterocycle and is generally unreactive towards electrophilic substitution like nitration. gcwgandhinagar.comuoanbar.edu.iq The nitrogen atom deactivates the ring, and under the strongly acidic conditions typically used for nitration (e.g., a mixture of nitric acid and sulfuric acid), the nitrogen atom becomes protonated, further increasing the ring's deactivation. uoanbar.edu.iqgcwgandhinagar.com
Despite these challenges, nitration of nevirapine is possible. The position of substitution is governed by the electronic properties of the entire fused ring system.
Direct Nitration: The reaction of nevirapine or its deuterated analog with a nitrating agent such as nitric acid in sulfuric acid can lead to the introduction of a nitro group. The pyridone moiety within the nevirapine structure can influence the regioselectivity of the reaction. rsc.orgrushim.ru Studies on pyridones indicate that they react as the free base species, and the substitution pattern is influenced by the existing substituents. rsc.org For nevirapine, the 2-position appears to be a viable site for nitration, as evidenced by the existence of 2-Nitro Nevirapine. nih.govresearchgate.netchemsrc.com
Activation via N-Oxide: A common strategy to facilitate electrophilic substitution on pyridines is to first convert the pyridine nitrogen to an N-oxide. gcwgandhinagar.com The N-oxide group is electron-donating, activating the ring for electrophilic attack, particularly at the ortho and para positions. Following nitration, the N-oxide can be removed by reduction.
Dearomatization-Rearomatization Strategy: A modern approach for the meta-nitration of pyridines involves a dearomatization-rearomatization sequence. acs.orgnih.gov This method allows for selective functionalization under milder conditions than traditional methods, though it is specific for the meta-position relative to the ring nitrogen.
For the synthesis of this compound, direct nitration under carefully controlled conditions is the most probable pathway.
Table 2: Potential Conditions for Regioselective Nitration
| Method | Reagents | Conditions | Selectivity | Reference Principle |
|---|---|---|---|---|
| Direct Nitration | HNO3 / H2SO4 | Low to moderate temperature | Governed by inherent electronics of the scaffold; favors the 2-position | Electrophilic substitution on deactivated rings rsc.orgrushim.ru |
| N-Oxide Activation | 1. Oxidizing agent (e.g., m-CPBA) 2. Nitrating agent 3. Reducing agent (e.g., PCl3) | Multi-step process | Directs to ortho/para positions relative to N-oxide | Activation of pyridine ring gcwgandhinagar.com |
Optimization of Multi-Step Synthesis for Isotope-Labeled and Substituted Nevirapine Analogs
Route A: Synthesis of Nevirapine-d3 followed by nitration.
Route B: Synthesis of 2-Nitro Nevirapine followed by deuteration.
Route A is often preferred as it introduces the expensive deuterated moiety in a single, well-established step onto the nevirapine core, which can be produced in bulk. The subsequent nitration step is then performed on the isotope-labeled compound. The synthesis of nevirapine itself involves the cyclization of an N-(2-chloro-3-pyridyl)pyridinecarboxamide derivative. researchgate.netpharmablock.com
Optimization of the multi-step synthesis involves several key parameters:
Reagent Stoichiometry: Fine-tuning the molar ratios of reactants, especially the nitrating agent, is crucial to prevent over-nitration or formation of other by-products.
Reaction Temperature and Time: Controlling the temperature of the nitration reaction is essential for regioselectivity and to minimize degradation of the starting material. Similarly, reaction times must be optimized to ensure complete conversion without promoting side reactions.
Solvent and Catalyst: The choice of solvent can significantly impact reaction rates and product solubility. In catalytic steps, selecting the appropriate catalyst and ensuring its purity is vital. google.com
Work-up and Intermediate Purification: Each step in the synthesis may require a specific work-up procedure to isolate the intermediate product. Purifying intermediates can prevent the carry-over of impurities that might interfere with subsequent reactions.
Research on the synthesis of various nevirapine analogs provides a foundation for these optimization efforts, highlighting common challenges such as achieving regioselectivity and maximizing yields in multi-step pathways. nih.govnih.gov
Purification and Homogeneity Assessment Techniques for Research-Grade this compound
Ensuring the purity and structural integrity of the final product is paramount for its use in research. moravek.com A combination of chromatographic and spectroscopic techniques is employed to purify the compound and confirm its identity and homogeneity.
Purification:
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the gold standard for purifying pharmaceutical compounds and their analogs. moravek.comresearchgate.net It offers high-resolution separation of the target compound from starting materials, by-products, and other impurities. pharmacophorejournal.com The use of a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) is common for nevirapine and its derivatives. pharmacophorejournal.comnih.gov
Homogeneity and Structural Assessment:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for confirming the identity and purity of the final product. researchgate.net
Mass Spectrometry (MS): Provides the molecular weight of the compound. For this compound, MS would confirm the mass increase corresponding to the addition of one nitro group and three deuterium atoms relative to nevirapine. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. nih.gov
Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule, providing structural information that helps confirm the locations of the nitro group and the deuterated methyl group. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for unambiguously determining the structure of the molecule. studymind.co.uklibretexts.org
¹³C NMR: Provides information on the carbon skeleton of the molecule, further confirming the structure.
²H NMR: Can be used to directly observe the deuterium signal, confirming its presence and isotopic enrichment.
Purity Assay: Quantitative HPLC with a UV detector is used to determine the chemical purity of the final compound, typically reported as a percentage (e.g., >98%). pharmacophorejournal.com The homogeneity of the material can be assessed by analyzing multiple randomly selected samples. industry.gov.au
Table 3: Analytical Techniques for Characterization of this compound
| Technique | Purpose | Expected Result for this compound |
|---|---|---|
| Preparative HPLC | Purification | Isolation of a single, pure fraction of the target compound. pharmacophorejournal.com |
| LC-MS / HRMS | Molecular Weight Confirmation | Detection of the correct molecular ion peak (m/z) corresponding to the formula C15H11D3N5O3. nih.govnih.gov |
| MS/MS | Structural Fragmentation | Fragmentation pattern consistent with the loss of NO2 and other characteristic fragments. nih.gov |
| ¹H NMR | Structural Elucidation & Deuteration Confirmation | Absence of the C-12 methyl proton signal; shifts in aromatic proton signals confirming C-2 nitration. magritek.com |
| ¹³C NMR | Carbon Skeleton Confirmation | Chemical shift changes in the aromatic carbons, particularly C-2, due to the nitro group. |
| Quantitative HPLC-UV | Purity Assessment | A single major peak with purity >98%. pharmacophorejournal.com |
Sophisticated Analytical Characterization of 2 Nitro Nevirapine D3
Development of Advanced Mass Spectrometry Techniques for Quantitative Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the selective and sensitive quantification of small molecules in complex samples. waters.com The use of stable isotope-labeled internal standards is a cornerstone of this approach, enabling high precision and accuracy. longdom.org
Application of 2-Nitro Nevirapine-d3 as a Stable Isotope Internal Standard in LC-MS/MS Methodologies
This compound is employed as a stable isotope internal standard in LC-MS/MS methods to accurately quantify its non-deuterated counterpart, 2-Nitro Nevirapine (B1678648), or other structurally related analytes. evitachem.com Stable isotope-labeled internal standards are the preferred choice because their physicochemical properties are nearly identical to the analyte of interest. researchgate.net This similarity ensures that the internal standard and the analyte behave in a comparable manner during sample preparation, chromatographic separation, and ionization. waters.com
In a typical LC-MS/MS assay, a known amount of this compound is added to the sample at the initial stage of processing. The deuterated standard co-elutes with the unlabeled analyte from the liquid chromatography column. However, due to the mass difference imparted by the three deuterium (B1214612) atoms, the mass spectrometer can distinguish between the analyte and the internal standard. lgcstandards.com Quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratiometric measurement effectively compensates for variations in sample extraction recovery and instrumental response, leading to more reliable and reproducible results. longdom.org For instance, a validated LC-MS-MS method for the determination of nevirapine in human plasma utilized a deuterated internal standard to achieve high accuracy and precision. nih.gov
Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Profiling
The identity, structural integrity, and purity of this compound must be rigorously established to ensure its suitability as an internal standard. This is achieved through a combination of advanced spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance Spectroscopy for Isotope Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural characterization of molecules and for determining the specific location of isotopic labels. chemrxiv.org For this compound, both proton (¹H) and deuterium (²H) NMR are employed.
In the ¹H NMR spectrum, the signals corresponding to the protons that have been substituted with deuterium atoms will be absent or significantly diminished in intensity, confirming the successful incorporation of the isotopic label. The ²H NMR spectrum will, in turn, show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of the precise location of the deuterium atoms. wiley.comnih.gov This precise localization is critical as it ensures the stability of the label and predictable fragmentation in the mass spectrometer. A combination of ¹H and ²H NMR can provide an even more accurate determination of isotopic abundance compared to classical methods. wiley.comnih.gov
High-Resolution Liquid Chromatography Approaches
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are essential for assessing the chemical and isotopic purity of this compound. mdpi.com These techniques separate the main compound from any potential impurities, such as starting materials, synthetic byproducts, or degradation products. scirp.org
A validated HPLC or UPLC method is used to generate a chromatogram where the peak corresponding to this compound is well-resolved from other components. The purity is then calculated based on the relative peak areas. High-resolution mass spectrometry can be coupled with liquid chromatography to provide accurate mass measurements, which aids in the identification of any impurities and confirms the isotopic enrichment of the standard. mdpi.com
The following table provides a summary of the analytical techniques and their roles in the characterization of this compound.
| Analytical Technique | Purpose | Key Information Obtained |
| LC-MS/MS | Quantitative Analysis | Enables precise measurement of the analyte-to-internal standard ratio for accurate quantification. |
| ¹H NMR | Structural Elucidation & Isotope Localization | Confirms the molecular structure and the absence of protons at the sites of deuteration. |
| ²H NMR | Isotope Localization | Directly detects the deuterium signals, confirming the specific positions of the isotopic labels. |
| HPLC/UPLC | Purity Profiling | Separates the main compound from impurities to determine its chemical purity. |
Mechanistic Biotransformation Studies Utilizing 2 Nitro Nevirapine D3
Elucidation of Cytochrome P450-Mediated Oxidation Pathways in In Vitro Systems.nih.govresearchgate.netnih.govclinpgx.org
The initial phase of nevirapine (B1678648) metabolism is dominated by oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver. drugbank.com In vitro systems, such as human liver microsomes (HLMs) and recombinant CYP enzymes, have been instrumental in mapping these pathways. nih.govbohrium.com The biotransformation of nevirapine results in several hydroxylated metabolites, including 2-, 3-, 8-, and 12-hydroxy-nevirapine. nih.gov These oxidative metabolites are the primary products of Phase I metabolism and are precursors to subsequent conjugation and elimination. clinpgx.orgdrugbank.com The intricate nature of this metabolic pathway can lead to the formation of multiple potentially reactive metabolites. nih.gov
Specific CYP isoforms exhibit distinct substrate specificities in the metabolism of nevirapine and its analogs. Phenotyping studies have identified the primary enzymes responsible for the formation of key hydroxylated metabolites. nih.govresearchgate.net
CYP3A4 is a major contributor, primarily responsible for the formation of 2-hydroxy-nevirapine (2OH-NVP) and 12-hydroxy-nevirapine (12OH-NVP). nih.govnih.govresearchgate.net
CYP2B6 is principally associated with the production of 3-hydroxy-nevirapine (3OH-NVP). nih.govnih.govresearchgate.net
CYP2D6 , along with CYP3A4 and CYP2B6, is involved in the formation of 8-hydroxy-nevirapine (8OH-NVP), which is generally considered a less significant metabolite. nih.govresearchgate.net
The following table summarizes the primary CYP isoforms involved in the hydroxylation of nevirapine.
| Metabolite | Primary CYP Isoform(s) |
| 2-hydroxy-nevirapine | CYP3A4 nih.govnih.gov |
| 3-hydroxy-nevirapine | CYP2B6 nih.govnih.gov |
| 8-hydroxy-nevirapine | CYP2B6, CYP2D6, CYP3A4 nih.govresearchgate.net |
| 12-hydroxy-nevirapine | CYP3A4 nih.gov |
This table outlines the principal cytochrome P450 enzymes responsible for generating the main hydroxylated metabolites of nevirapine based on in vitro studies.
Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), is a technique used to slow or block metabolism at a specific molecular position due to the kinetic isotope effect. johnshopkins.edu Studies utilizing 12-d3-Nevirapine (12-d3-NVP), where the hydrogens on the 12-methyl group are replaced with deuterium, demonstrate a significant shift in metabolic pathways. nih.govacs.org
Blocking the primary site of metabolism at the 12-methyl position drastically reduces the formation of 12-OH-NVP. johnshopkins.edu This forces the enzymatic machinery to utilize alternative pathways, a phenomenon known as "metabolic switching". nih.govacs.org In the case of 12-d3-NVP, this metabolic shift results in an increased formation of the 2-hydroxy metabolite and a notable increase in the production of glutathione (B108866) (GSH) conjugates. nih.govacs.orgresearchgate.net This redirection of metabolic flux highlights the dynamic balance between different bioactivation and detoxification pathways. nih.gov
Characterization of Phase II Conjugation Reactions (Glucuronidation, Glutathione Adduction).nih.govclinpgx.orgdrugbank.comuomus.edu.iq
Following Phase I oxidation, nevirapine metabolites undergo Phase II conjugation reactions, which attach polar endogenous molecules to the metabolites, increasing their water solubility and facilitating their excretion. uomus.edu.iqnih.gov The two principal Phase II pathways for nevirapine metabolites are glucuronidation and glutathione conjugation. nih.govclinpgx.orgdrugbank.com In human urine, the majority of nevirapine metabolites are found as glucuronide conjugates. nih.gov
Glutathione (GSH) conjugation is a critical detoxification mechanism that neutralizes chemically reactive electrophilic intermediates. uomus.edu.iq Glutathione trapping experiments, conducted with recombinant CYP enzymes and human liver microsomes, are used to identify the formation of such reactive species. nih.gov
In studies with the deuterated analog 12-d3-NVP, a metabolic shift leads to an increased formation of GSH metabolites. nih.govresearchgate.net This suggests that with the 12-hydroxylation pathway suppressed, metabolism is shunted towards a pathway that forms a different reactive intermediate, likely a 2,3-epoxide, which is then trapped by GSH. nih.govnih.gov The formation of a 3-glutathione-NVP conjugate has been proposed to arise from this epoxide intermediate. nih.gov While data on 2-Nitro Nevirapine-d3 is limited, the presence of the electron-withdrawing nitro group could also influence the formation of reactive intermediates and their subsequent conjugation with glutathione. evitachem.com
Specific enzyme families catalyze Phase II conjugation reactions.
Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). drugbank.comnih.gov The hydroxylated metabolites of nevirapine are conjugated by UGTs prior to urinary excretion. clinpgx.orgdrugbank.com
Glutathione Adduction: The enzymatic conjugation of metabolites with GSH is carried out by Glutathione S-transferases (GSTs). nih.govuomus.edu.iq Different GST isoforms are required to inactivate the distinct reactive metabolites of nevirapine. nih.gov For instance, GSTP1-1 is highly effective at catalyzing the conjugation of oxidative metabolites, possibly from an epoxide intermediate. nih.gov In contrast, the detoxification of 12-sulfoxy-nevirapine, a reactive sulfate (B86663) ester, is specifically catalyzed by GSTM1-1, GSTA1-1, and GSTA3-3. nih.gov
The following table indicates the GST isoforms involved in the detoxification of different nevirapine reactive metabolites.
| Reactive Metabolite Precursor | GST Isoform(s) |
| Oxidative Metabolites (e.g., Epoxide) | GSTP1-1 nih.gov |
| 12-sulfoxy-nevirapine | GSTM1-1, GSTA1-1, GSTA3-3 nih.gov |
This table shows the specific Glutathione S-transferase isoforms that catalyze the conjugation and detoxification of different nevirapine reactive metabolites.
Assessment of Reactive Metabolite Formation and Bioactivation Mechanisms in Cellular and Subcellular Models.nih.govnih.govbohrium.comnih.gov
Idiosyncratic drug reactions associated with nevirapine are believed to be mediated by the formation of reactive metabolites that can covalently bind to cellular macromolecules like proteins. bohrium.comnih.gov In vitro models, including human liver microsomes and hepatocyte cultures, are essential for studying these bioactivation mechanisms. nih.govbohrium.com
Two primary bioactivation pathways for nevirapine have been proposed:
Quinone Methide Formation: P450-catalyzed oxidation of the 12-methyl group can lead to the formation of a highly electrophilic quinone methide intermediate. bohrium.combohrium.com This reactive species is implicated in the inactivation of CYP3A4 and can be trapped by glutathione. nih.govbohrium.com
Epoxide Formation: An alternative pathway involves the formation of a reactive 2,3-epoxide intermediate across the pyridine (B92270) ring. nih.gov This epoxide can react with nucleophiles like glutathione, leading to the formation of adducts such as 3-GSH-NVP. nih.govnih.gov
The use of deuterated analogs like 12-d3-NVP has provided critical insights into these mechanisms. By inhibiting the 12-hydroxy pathway and subsequent quinone methide formation, deuteration inadvertently increases metabolic flux through the alternative epoxide pathway. nih.govresearchgate.net This demonstrates that blocking one bioactivation route can enhance another, illustrating the complexity of predicting metabolic outcomes and the value of isotopically labeled compounds in delineating these competing pathways. nih.gov
In Vitro Models for Studying Metabolite Bioactivation (e.g., Hepatocyte-like Cell 3D Models)
Advanced in vitro models are essential for accurately predicting human drug metabolism and bioactivation. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex architecture and metabolic functions of the liver. researchgate.net Three-dimensional (3D) culture systems, such as spheroids composed of hepatocyte-like cells (HLCs), offer a more physiologically relevant environment. mdpi.comnih.gov These 3D models exhibit improved cell-to-cell interactions, nutrient gradients, and cell polarization, which are critical for the functional specialization of hepatocytes. mdpi.com
Studies using HLCs derived from stem cells have demonstrated their utility in modeling the biotransformation of the parent compound, nevirapine. mdpi.comnih.gov When cultured as 3D spheroids, HLCs show higher competence in producing Phase II metabolites of nevirapine compared to their 2D monolayer counterparts. mdpi.comnih.gov This enhanced metabolic capability is crucial for studying bioactivation pathways, as many reactive metabolites are formed through sequential Phase I and Phase II reactions. nih.gov For instance, 3D-HLC models have been shown to effectively study the bioactivation of nevirapine and the subsequent detoxification pathways involving glutathione. mdpi.comnih.govnih.gov
The application of these sophisticated 3D models is paramount for evaluating derivatives like this compound. These systems allow for a detailed investigation into how the nitro group and deuteration affect metabolic pathways, particularly the activity of cytochrome P450 (CYP) enzymes like CYP3A4 and CYP2B6, which are heavily involved in nevirapine metabolism. nih.govnih.govclinpgx.org By comparing the metabolite profiles generated in these systems, researchers can assess whether this compound is shunted away from pathways that lead to reactive intermediates.
Table 1: Comparison of Metabolic Competence in 2D vs. 3D Hepatocyte-Like Cell (HLC) Models for Nevirapine Metabolism
| Metabolic Feature | 2D-HLC Models | 3D-HLC Models | Reference |
|---|---|---|---|
| Phase I Metabolite Production | Produces known Phase I metabolites. | Produces known Phase I metabolites, with elevated levels of 2-OH-NVP and 12-OH-NVP over time. | mdpi.comnih.gov |
| Phase II Metabolite Production | Limited competence. | Higher biocompetence in producing Phase II metabolites. | mdpi.comnih.gov |
| Enzyme Upregulation (Phase II) | Less significant upregulation. | Demonstrates upregulation of Phase II enzymes. | mdpi.comnih.gov |
| Glutathione Dynamics | Shows alterations upon NVP exposure. | More pronounced alterations, reflecting higher metabolic activity and detoxification processes. | mdpi.comnih.gov |
| Physiological Relevance | Lower; lacks complex cell-cell and cell-matrix interactions. | Higher; better recapitulates liver tissue architecture and function. | mdpi.comnih.gov |
Molecular Mechanisms of Adduct Formation by Nitrated Nevirapine Species
The formation of covalent adducts between reactive drug metabolites and cellular macromolecules is a key molecular initiating event in certain types of drug-induced toxicities. For the parent compound nevirapine, bioactivation is understood to proceed primarily through metabolism at the 12-methyl position. nih.gov Oxidation by CYP3A4 yields 12-hydroxy-nevirapine, which can be further metabolized via two main pathways to form highly reactive electrophiles. nih.govnih.govmdpi.com One pathway involves Phase II sulfonation to produce 12-sulfoxy-nevirapine. mdpi.comnih.gov The other involves the formation of a reactive quinone methide species. nih.govnih.govresearchgate.net
These electrophilic intermediates can covalently bind to nucleophilic sites on proteins and DNA. mdpi.comnih.gov Studies using a synthetic surrogate for 12-sulfoxy-nevirapine have identified adducts with various nucleophilic amino acids, including cysteine, histidine, lysine (B10760008), and the N-terminal valine of hemoglobin. mdpi.comnih.gov Furthermore, specific adducts have been characterized at lysine and histidine residues of histone proteins, suggesting that nevirapine's reactive metabolites can target nuclear proteins and potentially interfere with chromatin structure and function. mdpi.comupf.edu DNA adducts, specifically with 2'-deoxythymidine, have also been identified, indicating a potential for genotoxicity. nih.gov
The chemical structure of this compound is specifically designed to mitigate these bioactivation pathways. The substitution of hydrogen with deuterium at the 12-methyl position (a modification found in analogs like 12-d3-NVP) is known to slow the rate of CYP-mediated oxidation at that site due to the kinetic isotope effect. nih.govacs.org This metabolic shift is intended to reduce the formation of the 12-hydroxy-nevirapine precursor and, consequently, decrease the generation of the subsequent adduct-forming quinone methide and 12-sulfoxy metabolites. nih.govevitachem.com The presence of the 2-nitro group further alters the electronic properties of the molecule, potentially directing metabolism toward other sites on the molecule and away from the 12-methyl group. evitachem.comsmolecule.com Therefore, mechanistic studies on this compound focus on confirming this shift in biotransformation and demonstrating a reduced propensity for the formation of covalent adducts associated with the parent compound.
Table 2: Identified Covalent Adducts Formed by Reactive Metabolites of Nevirapine
| Macromolecule | Specific Target | Identified Adduct Location | Reference |
|---|---|---|---|
| Protein (Amino Acids) | Histones | Lysine (H2BK47, H4K32), Histidine (H2BH110, H4H76), Serine (H2BS33) | mdpi.comupf.edu |
| General Proteins | Cysteine (via sulfhydryl group) | nih.gov | |
| General Proteins | Histidine (via imidazole (B134444) ring) | nih.gov | |
| Hemoglobin | N-terminal Valine (via α-amino group) | mdpi.comnih.gov | |
| DNA | 2'-deoxythymidine (dT) | N3-NVP-dT | nih.gov |
Kinetic Isotope Effect Investigations with 2 Nitro Nevirapine D3
Measurement and Interpretation of Primary and Secondary Kinetic Isotope Effects
The kinetic isotope effect is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to the rate constant for the reaction with the heavier isotope (kH). wikipedia.org A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.orgepfl.ch For C-H bond cleavage, this is denoted as kH/kD. The effect arises because the heavier isotope (deuterium) forms a stronger bond with carbon due to a lower zero-point vibrational energy, requiring more energy to break. wikipedia.orgnih.gov Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage, resulting in a PKIE value greater than 1. columbia.edu Classical primary KIE values for C-H bond functionalization are often in the range of 6.5-7, although larger values, potentially indicating quantum tunneling, have been observed. epfl.chrsc.org
A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position remote from the bond being broken or formed. wikipedia.orgpediaa.com These effects are generally much smaller than PKIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). columbia.edupediaa.com They arise from changes in the vibrational environment of the isotopic atom between the reactant and the transition state, often related to changes in hybridization. wikipedia.org
In studies of Nevirapine (B1678648) metabolism, deuteration at the 12-methyl position (12-d3-NVP) has been used to measure the KIE on its oxidation. Research using human liver microsomes measured a significant primary kinetic isotope effect. The formation of the 12-hydroxy-nevirapine metabolite was substantially decreased when 12-d3-NVP was used compared to the non-deuterated Nevirapine. researchgate.net
| Parameter | Value | System | Source |
|---|---|---|---|
| Observed Kinetic Isotope Effect (kH/kD) | 10.1 | Human Liver Microsomes | researchgate.net |
| Decrease in 12-OH-NVP formation with 12-d3-NVP | 10.6-fold | Human Hepatocytes | researchgate.net |
| Decrease in 12-OH-NVP formation with 12-d3-NVP | 4.6-fold | Mouse Hepatocytes | researchgate.net |
This interactive table summarizes the measured kinetic isotope effects and the resulting decrease in metabolite formation from studies on deuterated Nevirapine.
The large observed KIE of 10.1 strongly indicates that the cleavage of a C-H bond at the 12-methyl position is a primary event in the formation of the 12-hydroxy metabolite. researchgate.net
Correlation of Isotope Effects with Rate-Limiting Steps in Enzymatic Reactions
| Compound | kinact (min-1) | KI (μM) | Source |
|---|---|---|---|
| Nevirapine | 0.148 | 168 | acs.org |
| 12-d3-Nevirapine | 0.0977 | 112 | acs.org |
This interactive table presents the kinetic constants for the inactivation of CYP3A4 by Nevirapine and 12-d3-Nevirapine.
Application of Kinetic Isotope Effects to Mechanistic Studies of Carbon-Hydrogen Bond Cleavage in Nevirapine Metabolism
Applying the kinetic isotope effect by using deuterated substrates is a cornerstone of mechanistic studies for enzymes that catalyze C-H bond cleavage, such as cytochrome P450s. nih.gov For Nevirapine, this approach has been instrumental in confirming the mechanism of its metabolic activation.
The formation of 12-hydroxy-nevirapine, catalyzed by CYP3A4, is a critical step. This metabolite can be further processed to form a reactive quinone methide intermediate, which has been implicated in the hepatotoxicity and skin rashes associated with Nevirapine therapy. nih.govclinpgx.org By using 12-d3-NVP, researchers could directly probe the importance of the C-H bond cleavage at the 12-position. The large observed KIE confirmed that this bond cleavage is the initial and rate-limiting step in this specific bioactivation pathway. nih.govresearchgate.net
Furthermore, KIE studies revealed a "metabolic shift." By slowing down the primary metabolic pathway at the 12-position through deuteration, other metabolic pathways become more prominent. acs.orgresearchgate.net When metabolism to 12-hydroxy-nevirapine was impeded by the isotope effect, a significant increase in the formation of the 2-hydroxy metabolite was observed. acs.org This demonstrates the dynamic competition between different metabolic pathways.
| Metabolite | Change Observed with 12-d3-NVP | Source |
|---|---|---|
| 12-hydroxy-nevirapine | Considerably decreased | acs.org |
| 2-hydroxy-nevirapine | ~2-fold increase | acs.org |
| Glutathione (B108866) conjugates | Increased | researchgate.netresearchgate.net |
This interactive table illustrates the metabolic shift in Nevirapine metabolism resulting from the kinetic isotope effect.
These findings, derived from KIE investigations, are crucial. They not only elucidate the fundamental chemical mechanism of C-H bond cleavage by CYP3A4 in Nevirapine metabolism but also highlight how altering one metabolic route can reroute the drug through other pathways, which may have different toxicological implications. acs.orgresearchgate.net This knowledge is vital for designing safer drug analogs by modifying metabolically vulnerable sites. nih.gov
Computational and Pre Clinical Pharmacokinetic Modeling Applications
In Silico Prediction of 2-Nitro Nevirapine-d3 Disposition in Pre-clinical Models
In silico modeling serves as a predictive tool to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. For this compound, these predictions are based on its structural similarity to Nevirapine (B1678648) and the known effects of nitration and deuteration. Nevirapine is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6, leading to hydroxylated metabolites. clinpgx.org The introduction of a nitro group at the 2-position and deuterium (B1214612) atoms at the methyl group (d3) is expected to significantly alter this metabolic pathway.
The nitro group, being strongly electron-withdrawing, can influence the molecule's interaction with metabolic enzymes and may also be susceptible to nitroreduction pathways. nih.gov Deuteration at a metabolic "soft spot," such as an oxidizable methyl group, is a common strategy to slow down metabolism by leveraging the kinetic isotope effect. This modification can lead to an improved pharmacokinetic profile, including a longer half-life and reduced formation of certain metabolites. marketersmedia.comnih.gov Studies on other deuterated Nevirapine analogs, such as 12-d3-NVP, have shown that this modification can decrease the formation of specific metabolites, although it may also shift metabolism to other pathways. jedlampelab.orgjohnshopkins.edu
Computational tools can predict how these structural changes will affect key pharmacokinetic parameters. Structure-based ADMET prediction models are increasingly used to complement or go beyond traditional quantitative structure-activity relationship (QSAR) studies. nih.gov
| Property | Nevirapine (Predicted/Observed) | This compound (Predicted) | Rationale for Predicted Change |
|---|---|---|---|
| Aqueous Solubility (LogS) | -3.5 to -4.0 | Likely Lower | Addition of a lipophilic nitro group. |
| Blood-Brain Barrier Permeability | High | Potentially Moderate to High | Increased molecular weight and polarity from the nitro group may slightly reduce permeability. |
| CYP2B6 Metabolism | Substrate/Inducer | Potentially Reduced | Deuteration at the methyl group could slow metabolism; the nitro group may alter enzyme binding. clinpgx.orgjedlampelab.org |
| CYP3A4 Metabolism | Substrate/Inducer | Potentially Altered | Metabolism may shift away from the deuterated site; the nitro group's presence can influence binding affinity. clinpgx.orgjedlampelab.org |
| Plasma Protein Binding | ~60% | Similar to Higher | Changes in lipophilicity and electronic distribution could increase binding affinity. |
| Hepatotoxicity Risk | Present | Uncertain/Requires Evaluation | Nitroaromatic compounds can be associated with toxicity; however, altered metabolism may reduce formation of reactive metabolites from other parts of the molecule. nih.gov |
Physiologically-Based Pharmacokinetic (PBPK) Modeling for Modified Nevirapine Analogs
Physiologically-based pharmacokinetic (PBPK) modeling is a powerful computational method that simulates the fate of a drug in the body by integrating physicochemical drug properties with physiological and anatomical data. mathworks.comyoutube.com PBPK models can predict drug concentrations in various tissues and plasma over time, and are particularly useful for exploring the impact of drug-drug interactions, genetic polymorphisms, and specific population characteristics (e.g., ethnicity, organ impairment) on pharmacokinetics. nih.govbohrium.com
For Nevirapine, PBPK models have been developed to understand its complex pharmacokinetics, which include auto-induction of CYP3A4 and CYP2B6 enzymes and significant inter-individual variability. nih.gov These models successfully capture the time-dependent changes in Nevirapine's clearance and can be used to recommend dosing adjustments in different populations or when co-administered with other drugs. nih.gov
A PBPK model for this compound would be constructed by adapting the existing Nevirapine model. Key parameters would be modified to reflect the structural changes:
Metabolic Clearance: The intrinsic clearance values for CYP3A4 and CYP2B6 would be adjusted to account for the kinetic isotope effect of deuteration and the electronic influence of the nitro group.
Partition Coefficients: Tissue-to-plasma partition coefficients (Kp values) would be recalculated based on the altered lipophilicity and hydrogen bonding capacity of the analog.
Induction Potential: The potential for this compound to induce metabolic enzymes would be re-evaluated, as this may differ from the parent compound.
By simulating the behavior of this compound in a virtual population, PBPK modeling can forecast its human pharmacokinetic profile and guide the design of pre-clinical and clinical studies.
| Model Parameter | Value/Property for Nevirapine | Anticipated Adjustment for this compound |
|---|---|---|
| LogP | ~2.5 | Increased due to nitro group |
| Molecular Weight | 266.3 g/mol | 314.3 g/mol |
| Primary Metabolic Enzymes | CYP3A4, CYP2B6 nih.gov | CYP3A4, CYP2B6; potential for nitroreductases |
| Intrinsic Clearance (CLint) | Variable, subject to auto-induction clinpgx.org | Expected to be lower for specific pathways due to deuteration |
| Volume of Distribution (Vd) | ~1.2 L/kg | May be altered based on changes to tissue partitioning |
| Enzyme Induction | Induces CYP3A4 and CYP2B6 clinpgx.org | Induction potential to be determined; may differ from Nevirapine |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Nitrated and Deuterated Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. ijert.orgijcrt.org In drug design, QSAR is used to predict the activity of novel compounds and to guide the optimization of lead molecules. morressier.com For a series of Nevirapine derivatives, QSAR models can help identify the key structural features that govern their potency as HIV-1 reverse transcriptase inhibitors.
A 3D-QSAR method, Comparative Molecular Field Analysis (CoMFA), has been applied to Nevirapine derivatives to understand the structural requirements for inhibitory activity against both wild-type and mutant HIV-1 reverse transcriptase. nih.gov These studies revealed that steric and electrostatic interactions are critical for binding and activity. nih.gov
For derivatives like this compound, a QSAR analysis would incorporate specific molecular descriptors to account for the unique properties of the nitro and deuterium substitutions:
Electronic Descriptors: The nitro group is a strong electron-withdrawing group, which significantly alters the electronic landscape of the molecule. Descriptors such as partial atomic charges, dipole moment, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be crucial. nih.gov
Steric and Topological Descriptors: The size and shape of the molecule, influenced by the nitro group, would be captured by descriptors like molecular volume, surface area, and connectivity indices. chemmethod.com
Hydrophobicity Descriptors: The octanol-water partition coefficient (LogP) is a key descriptor in QSAR studies, and the addition of a nitro group would be expected to increase its value. nih.gov
Deuteration: While deuteration does not significantly alter most common descriptors, its effect is primarily on metabolic stability. In a QSAR model, this can be implicitly accounted for if the biological activity data reflects metabolic outcomes, or it can be included as a specific indicator variable.
By building a robust QSAR model incorporating these descriptors, researchers can predict the anti-HIV activity of this compound and design further analogs with potentially improved therapeutic profiles. frontiersin.org
| Descriptor Class | Specific Descriptor Example | Relevance to Nitrated/Deuterated Analogs |
|---|---|---|
| Electronic | LUMO Energy | Reflects the electron-accepting nature of the nitro group, which is important for binding interactions and susceptibility to reduction. nih.gov |
| Electronic | Dipole Moment | The highly polar nitro group will significantly alter the overall molecular dipole moment, affecting solubility and receptor binding. |
| Steric | Molecular Volume | Quantifies the size of the substituent, which is critical for fitting into the enzyme's binding pocket. nih.gov |
| Hydrophobic | LogP | Measures lipophilicity, which influences membrane permeability and binding to hydrophobic pockets in the receptor. morressier.com |
| Topological | Kappa Shape Indices | Describes molecular shape and flexibility, which are important for receptor complementarity. |
| Quantum Chemical | Partial Atomic Charges | Details the charge distribution across the molecule, highlighting sites for potential electrostatic or hydrogen-bonding interactions. |
Future Research Trajectories and Broader Implications for Pharmaceutical Sciences
Potential for 2-Nitro Nevirapine-d3 in Advancing Understanding of Xenobiotic Biotransformation
The biotransformation of foreign compounds (xenobiotics) is a complex process primarily mediated by enzymes such as the cytochrome P450 (CYP) superfamily. drugbank.com Nevirapine (B1678648) itself is extensively metabolized by CYP3A4 and CYP2B6 into several hydroxylated metabolites, including 2-, 3-, 8-, and 12-hydroxynevirapine. clinpgx.orgnih.gov this compound is uniquely positioned to help unravel the nuances of these metabolic pathways.
The introduction of a nitro group at the 2-position creates an alternative site for metabolic activity. Nitro groups in xenobiotics can undergo a six-electron reduction, catalyzed by various nitroreductases, to form nitroso, N-hydroxylamino, and amino functional groups. nih.gov This process can lead to the formation of reactive intermediates, making the nitro-substitution a critical factor in studying metabolic activation. nih.govsvedbergopen.com Research comparing Nevirapine and its analog, 2-Nitro Nevirapine, has shown differences in their effects on the induction of key metabolizing enzymes. For instance, 2-Nitro Nevirapine demonstrated the least induction effect for CYP3A4 while showing a comparable induction to the parent Nevirapine for CYP2B6, highlighting how a single chemical modification can selectively alter interactions with specific enzyme isoforms. nih.gov
Furthermore, the "d3" designation indicates that three hydrogen atoms on the 12-methyl group have been replaced with deuterium (B1214612), a stable isotope of hydrogen. lgcstandards.com This modification is crucial for probing the kinetic isotope effect (KIE). scispace.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in metabolism. scispace.com Since the 12-methyl position of Nevirapine is a primary site of CYP-mediated oxidation to form 12-hydroxy-nevirapine, the deuteration at this site can slow this specific metabolic pathway. nih.gov By comparing the metabolic profile of 2-Nitro Nevirapine with this compound, researchers can precisely quantify the contribution of the 12-hydroxylation pathway relative to other metabolic routes, such as reactions involving the nitro group or other positions on the molecule. This allows for a more detailed mapping of the biotransformation landscape and helps identify pathways that may lead to the formation of toxic metabolites. evitachem.com
| Structural Modification | Metabolic Implication | Research Application |
|---|---|---|
| 2-Nitro Group | Introduces an alternative site for metabolism via nitroreduction and alters the electronic properties of the molecule. nih.govsvedbergopen.com | Studying the influence of electron-withdrawing groups on CYP enzyme induction and activity (e.g., differential effects on CYP3A4 vs. CYP2B6). nih.gov |
| d3-Label (Deuterium) | Slows metabolism at the deuterated site due to the Kinetic Isotope Effect (KIE). scispace.com | Quantifying the importance of specific metabolic pathways, such as 12-hydroxylation, in the overall biotransformation of the drug. nih.gov |
Opportunities for Developing Novel Research Probes and Analytical Standards
Deuterium-labeled compounds are invaluable tools in pharmaceutical research, particularly as analytical standards and research probes. Their chemical behavior is nearly identical to their non-labeled counterparts, but their increased mass makes them easily distinguishable in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.com
As an analytical standard, this compound is ideal for use as an internal standard in quantitative bioanalytical assays. When studying the pharmacokinetics (absorption, distribution, metabolism, and excretion) of Nevirapine or its nitro-analogs, adding a known quantity of this compound to a biological sample allows for highly accurate measurement. Because it behaves almost identically during sample extraction and ionization in a mass spectrometer but has a distinct mass-to-charge ratio, it corrects for experimental variability, leading to more reliable and precise data. scispace.com
Beyond its role as a standard, the unique structure of this compound makes it a powerful research probe for investigating drug-target and drug-enzyme interactions. The compound can be used in competitive binding assays to explore the structure-activity relationships of the HIV-1 reverse transcriptase binding pocket. smolecule.com By comparing the binding affinity of Nevirapine, 2-Nitro Nevirapine, and other analogs, researchers can determine how modifications at the 2-position impact the drug's interaction with its therapeutic target. Similarly, it can be used to probe the active sites of metabolizing enzymes like CYPs, providing insights into which molecular features govern enzyme selectivity and inhibition. nih.govevitachem.com
| Application Area | Function | Technical Advantage |
|---|---|---|
| Analytical Chemistry | Internal Standard for quantitative analysis (e.g., LC-MS). | Chemically identical behavior to the analyte with a distinct mass, enabling precise quantification. scispace.com |
| Pharmacology | Research probe for enzyme binding assays. | Allows for the study of how specific structural modifications (nitro group) affect binding to therapeutic targets or metabolizing enzymes. smolecule.com |
| Drug Metabolism | Tracer for metabolic pathway analysis. | The deuterium label serves as a stable isotopic tag to track the fate of the molecule through various biotransformation pathways. |
Theoretical Frameworks for Designing Next-Generation Chemically Modified Pharmaceutical Compounds
The design of a molecule like this compound is not arbitrary but is rooted in established theoretical frameworks of medicinal chemistry that guide the rational design of new drugs. nih.govnih.gov These frameworks aim to systematically modify existing molecules to enhance desired properties and minimize unwanted ones.
One core principle is Molecular Modification , which involves chemically altering a known drug to improve its characteristics. biomedres.us The creation of this compound from Nevirapine is a clear example of this approach, where modifications (nitration and deuteration) were made not to create a new therapeutic but to design a tool for scientific investigation. biomedres.us This same principle is used to create "next-generation" drugs with improved efficacy, better metabolic stability, or reduced side effects. nih.gov
This process is guided by Structure-Activity Relationships (SAR) , which seek to understand the qualitative association between a molecule's chemical structure and its biological activity. nih.gov By synthesizing and testing a series of analogs like 2-Nitro Nevirapine, researchers can deduce which functional groups in which positions are critical for therapeutic effect or metabolic liability. The finding that 2-Nitro Nevirapine has high HIV-RT inhibition but a different CYP induction profile than the parent drug is a classic SAR observation. nih.gov When this data is quantified, it forms the basis of Quantitative Structure-Activity Relationship (QSAR) models, which use computational methods to predict the activity of novel molecules before they are synthesized. nih.gov
Furthermore, Structure-Based Drug Design (SBDD) leverages the three-dimensional structures of biological targets, such as enzymes or receptors, obtained through techniques like X-ray crystallography. steeronresearch.com Medicinal chemists use computational docking to predict how a designed molecule, like a Nevirapine analog, will fit into the target's active site. steeronresearch.com Analogs such as this compound serve as physical tools to validate and refine these computational models, providing real-world data on how subtle changes in shape and electronic properties affect molecular interactions. By integrating these theoretical frameworks, the study of specifically designed compounds like this compound provides crucial knowledge that paves the way for the more efficient and predictable design of future pharmaceutical agents.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing 2-Nitro Nevirapine-d3 in preclinical studies?
- Methodological Answer : Synthesis typically involves deuteration at specific positions of the nevirapine backbone followed by nitration. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for isotopic purity validation, and high-performance liquid chromatography (HPLC) for assessing chemical purity (>98%). Researchers should adhere to NIH guidelines for preclinical reporting, including detailed protocols for reagent sourcing (e.g., Toronto Research Chemicals for deuterated standards) and validation steps .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For example, a validated method using lamivudine-d3 as an internal standard (IS) can achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL in plasma. Key parameters include ion suppression testing, matrix effect evaluation, and cross-validation with non-deuterated analogs to ensure no isotopic interference .
Q. How do researchers ensure the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should assess thermal, photolytic, and hydrolytic degradation. For instance, accelerated stability testing at 40°C/75% relative humidity over 6 months, combined with forced degradation under acidic/alkaline conditions, can identify degradation products. Use ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS to track isotopic integrity and structural changes .
Advanced Research Questions
Q. What strategies address contradictory data in metabolic pathway studies of this compound?
- Methodological Answer : Contradictions often arise from interspecies variability (e.g., human vs. rodent cytochrome P450 isoforms). To resolve this, use in vitro hepatocyte models from multiple species and cross-validate with in silico docking simulations (e.g., CYP3A4 binding affinity analysis). Incorporate stable isotope tracing to differentiate parent compound metabolism from deuterium exchange artifacts .
Q. How can researchers design experiments to investigate the compound’s interaction with non-target proteins?
- Methodological Answer : Employ proteome-wide affinity profiling via chemical proteomics. For example, use photoaffinity labeling with a this compound probe followed by pull-down assays and MS-based identification. Statistical analysis (e.g., Benjamini-Hochberg correction) should minimize false-positive hits, while surface plasmon resonance (SPR) validates binding kinetics .
Q. What statistical frameworks are optimal for analyzing dose-response discrepancies in this compound efficacy studies?
- Methodological Answer : Use nonlinear mixed-effects modeling (NLME) to account for inter-individual variability. For example, apply the Emax model with Bayesian hierarchical parameters to quantify EC50 shifts caused by deuterium isotope effects. Sensitivity analysis (e.g., Monte Carlo simulations) can identify covariates influencing potency .
Q. How do researchers identify and prioritize unresolved mechanistic questions about this compound’s antiviral resistance profile?
- Methodological Answer : Conduct deep mutational scanning of viral reverse transcriptase variants exposed to the compound. Pair this with next-generation sequencing (NGS) to map resistance-conferring mutations. Use Shannon entropy analysis to pinpoint conserved regions where mutations are less tolerated, highlighting high-priority targets for further study .
Q. What experimental controls are critical for ensuring reproducibility in deuterium kinetic isotope effect (KIE) studies?
- Methodological Answer : Include non-deuterated analogs as internal controls to isolate isotope-specific effects. For in vivo studies, use crossover designs to minimize inter-subject variability. Report raw data alongside normalized metrics (e.g., AUC ratios) and adhere to the NIH’s preclinical checklist for transparency in experimental replication .
Methodological Frameworks and Best Practices
- Data Contradiction Analysis : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results. For example, if metabolic half-life data conflicts between in vitro and in vivo models, prioritize in vivo findings but explore in vitro assay limitations (e.g., lack of hepatic blood flow simulation) .
- Literature Review Gaps : Use tools like NoodleQuest to identify understudied areas, such as long-term stability in lipid-based formulations or interactions with hepatic transporters (e.g., OATP1B1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
